molecular formula C15H11N9O B260828 2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B260828
M. Wt: 333.31 g/mol
InChI Key: UAYHEDYAXXOGCP-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the imino group may produce primary amines.

Scientific Research Applications

2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other tetrazole-containing molecules and pyrido[1,2-a]benzimidazole derivatives .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11N9O

Molecular Weight

333.31 g/mol

IUPAC Name

(2Z)-2-[[(5-aminotetrazol-1-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C15H11N9O/c1-8-9(6-16)13-19-11-4-2-3-5-12(11)23(13)14(25)10(8)7-18-24-15(17)20-21-22-24/h2-5,7,18H,1H3,(H2,17,20,22)/b10-7-

InChI Key

UAYHEDYAXXOGCP-YFHOEESVSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNN4C(=NN=N4)N)C#N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NN4C(=NN=N4)N)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNN4C(=NN=N4)N)C#N

Origin of Product

United States

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